molecular formula C12H7BrN2O2S2 B3344982 3-Bromo-5-(naphthalen-2-ylsulfonyl)-1,2,4-thiadiazole CAS No. 1000575-53-0

3-Bromo-5-(naphthalen-2-ylsulfonyl)-1,2,4-thiadiazole

Cat. No. B3344982
CAS RN: 1000575-53-0
M. Wt: 355.2 g/mol
InChI Key: MHQAJPTVDUEOOJ-UHFFFAOYSA-N
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Description

“3-Bromo-5-(naphthalen-2-ylsulfonyl)-1,2,4-thiadiazole” is a complex organic compound. It contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. The thiadiazole ring is substituted with a bromine atom at the 3rd position and a naphthalen-2-ylsulfonyl group at the 5th position .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiadiazole ring, the introduction of the bromine atom, and the attachment of the naphthalen-2-ylsulfonyl group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiadiazole ring, the bromine atom, and the naphthalen-2-ylsulfonyl group. The naphthalene ring system is aromatic and planar, which could contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The bromine atom could potentially be replaced in a substitution reaction. The sulfonyl group might also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Mechanism of Action

Without specific context (such as biological or chemical processes), it’s difficult to predict the exact mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and handling procedures. Without specific data, it’s difficult to provide detailed safety information .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in various fields, including medicinal chemistry, materials science, or as an intermediate in organic synthesis .

properties

IUPAC Name

3-bromo-5-naphthalen-2-ylsulfonyl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2O2S2/c13-11-14-12(18-15-11)19(16,17)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQAJPTVDUEOOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3=NC(=NS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-(naphthalen-2-ylsulfonyl)-1,2,4-thiadiazole
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-(naphthalen-2-ylsulfonyl)-1,2,4-thiadiazole
Reactant of Route 3
3-Bromo-5-(naphthalen-2-ylsulfonyl)-1,2,4-thiadiazole
Reactant of Route 4
3-Bromo-5-(naphthalen-2-ylsulfonyl)-1,2,4-thiadiazole
Reactant of Route 5
3-Bromo-5-(naphthalen-2-ylsulfonyl)-1,2,4-thiadiazole
Reactant of Route 6
3-Bromo-5-(naphthalen-2-ylsulfonyl)-1,2,4-thiadiazole

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